4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide
CAS No.: 1058446-66-4
Cat. No.: VC11931628
Molecular Formula: C21H23N3O2S
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058446-66-4 |
|---|---|
| Molecular Formula | C21H23N3O2S |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-propan-2-ylphenyl)butanamide |
| Standard InChI | InChI=1S/C21H23N3O2S/c1-15(2)16-7-9-17(10-8-16)22-20(25)6-3-13-24-21(26)12-11-18(23-24)19-5-4-14-27-19/h4-5,7-12,14-15H,3,6,13H2,1-2H3,(H,22,25) |
| Standard InChI Key | TWNZOXUBJAJWOB-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Introduction
Overview of the Compound
The compound "4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide" appears to be a hybrid organic molecule featuring:
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A pyridazine ring with a thiophene substitution.
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An amide functional group linked to an isopropyl-substituted phenyl group.
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A butanamide chain connecting these moieties.
Such compounds are often investigated for their potential biological activities, including anti-inflammatory, anticancer, or antimicrobial properties, due to their heterocyclic frameworks.
Synthetic Pathways
The synthesis of heterocyclic compounds like this one usually involves:
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Formation of the pyridazine core: This is typically achieved via cyclization reactions using hydrazine derivatives and diketones or related precursors.
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Introduction of the thiophene group: Thiophene rings can be incorporated via electrophilic substitution or cross-coupling reactions (e.g., Suzuki or Heck coupling).
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Attachment of the amide side chain: Amide bonds are formed using condensation reactions between carboxylic acids (or their derivatives) and amines.
Example Reaction Scheme
A plausible synthetic route might involve:
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Reacting a thiophene-substituted hydrazine with an appropriate diketone to form the pyridazine ring.
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Functionalizing the pyridazine with a butanoyl chloride derivative to introduce the amide group.
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Final coupling with an isopropyl-substituted phenylamine.
Characterization Techniques
To confirm the structure and purity of such a compound, researchers typically employ:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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-NMR and -NMR to identify hydrogen and carbon environments.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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To identify functional groups (e.g., C=O stretch for amides).
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Elemental Analysis:
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To verify the compound's empirical formula.
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X-ray Crystallography (if crystalline):
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For detailed 3D structural confirmation.
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Biological Significance
Compounds with similar structures often exhibit promising pharmacological activities due to their heterocyclic components:
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Pyridazine Derivatives:
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Known for anti-inflammatory and anticancer properties by targeting enzymes like cyclooxygenase or kinases.
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Thiophene Substituents:
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Frequently enhance bioavailability and binding affinity in drug molecules.
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Amide Linkages:
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Improve solubility and stability, making them favorable in medicinal chemistry.
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Hypothetical Applications
Given its structure, this compound could be explored for:
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Enzyme inhibition (e.g., kinase inhibitors).
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Antimicrobial activity against resistant pathogens.
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Anti-inflammatory effects via molecular docking studies targeting pathways like 5-lipoxygenase.
Data Table Example
| Characterization Method | Observations/Results |
|---|---|
| -NMR | Peaks corresponding to aromatic protons, aliphatic chains, and amide NH groups. |
| -NMR | Signals for carbonyl carbon (amide), aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry | Molecular ion peak matching . |
| IR Spectroscopy | Bands at ~1700 cm (C=O stretch) and ~3300 cm (NH stretch). |
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